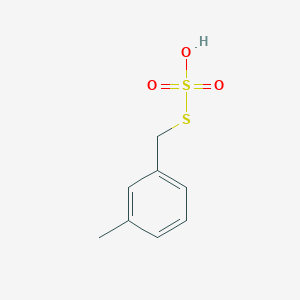
S-(3-Methylbenzyl) O-hydrogen sulfurothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Methylbenzyl) O-hydrogen sulfurothioate is an organic compound that belongs to the class of sulfurothioates It is characterized by the presence of a sulfurothioate group attached to a 3-methylbenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Methylbenzyl) O-hydrogen sulfurothioate typically involves the reaction of 3-methylbenzyl chloride with sodium thiosulfate under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiosulfate ion attacks the benzyl chloride, resulting in the formation of the desired sulfurothioate compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
S-(3-Methylbenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
S-(3-Methylbenzyl) O-hydrogen sulfurothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of S-(3-Methylbenzyl) O-hydrogen sulfurothioate involves its interaction with specific molecular targets. The sulfurothioate group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, thereby exerting its biological effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-Methylbenzyl) sulfurothioate
- S-(2-Methylbenzyl) sulfurothioate
- S-(3-Methylphenyl) sulfurothioate
Uniqueness
S-(3-Methylbenzyl) O-hydrogen sulfurothioate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H10O3S2 |
|---|---|
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
1-methyl-3-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2/c1-7-3-2-4-8(5-7)6-12-13(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Clé InChI |
FVZVWIHLDWPDQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















